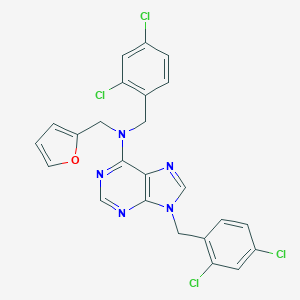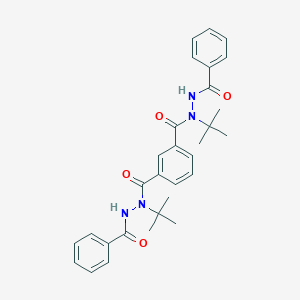
N,9-bis(2,4-dichlorobenzyl)-N-(2-furylmethyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,9-bis(2,4-dichlorobenzyl)-N-(2-furylmethyl)-9H-purin-6-amine, commonly known as DB213, is a synthetic compound that belongs to the family of purine nucleosides. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of DB213 involves the inhibition of viral DNA polymerase and RNA polymerase, which are essential enzymes for viral replication. DB213 also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Moreover, DB213 has been found to induce the expression of interferon-stimulated genes, which play a crucial role in the host immune response against viral infections.
Biochemical and Physiological Effects:
DB213 has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to selectively target infected cells, leaving healthy cells unaffected. Moreover, DB213 has been found to induce the production of reactive oxygen species, which play a crucial role in the induction of apoptosis in cancer cells. DB213 has also been found to modulate the expression of various genes involved in the regulation of cell cycle and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
DB213 has several advantages for lab experiments, including its high potency, broad-spectrum antiviral activity, and low toxicity. However, the synthesis of DB213 is relatively complex and requires specialized equipment and expertise. Moreover, the stability of DB213 in different physiological conditions needs to be further investigated.
Orientations Futures
DB213 has vast potential for future research in various fields. One of the future directions could be to investigate the efficacy of DB213 in combination with other antiviral agents for the treatment of viral infections. Moreover, further studies are required to elucidate the mechanism of action of DB213 in cancer therapy and its potential use in combination with other chemotherapeutic agents. Furthermore, the development of novel analogs of DB213 with improved pharmacological properties could be another future direction for research.
Conclusion:
In conclusion, DB213 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DB213 have been discussed in this paper. Further research is required to fully explore the potential of DB213 in various fields, including medicine, biology, and chemistry.
Méthodes De Synthèse
The synthesis of DB213 involves the reaction of 2,4-dichlorobenzyl chloride with 2-furylmethylamine, followed by the addition of 6-chloropurine and potassium carbonate in dimethylformamide. The reaction mixture is then heated at 80°C for several hours to obtain the final product. The purity and yield of DB213 can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
DB213 has been extensively studied for its potential use as an antiviral agent. It has been found to exhibit potent activity against a broad range of viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis B virus. Moreover, DB213 has shown promising results in inhibiting the replication of the SARS-CoV-2 virus, responsible for the COVID-19 pandemic. DB213 has also been investigated for its potential use in cancer therapy, as it has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propriétés
Formule moléculaire |
C24H17Cl4N5O |
|---|---|
Poids moléculaire |
533.2 g/mol |
Nom IUPAC |
N,9-bis[(2,4-dichlorophenyl)methyl]-N-(furan-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C24H17Cl4N5O/c25-17-5-3-15(20(27)8-17)10-32(12-19-2-1-7-34-19)23-22-24(30-13-29-23)33(14-31-22)11-16-4-6-18(26)9-21(16)28/h1-9,13-14H,10-12H2 |
Clé InChI |
VGKAZTDEEHKCKD-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CN(CC2=C(C=C(C=C2)Cl)Cl)C3=NC=NC4=C3N=CN4CC5=C(C=C(C=C5)Cl)Cl |
SMILES canonique |
C1=COC(=C1)CN(CC2=C(C=C(C=C2)Cl)Cl)C3=NC=NC4=C3N=CN4CC5=C(C=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)

![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)




